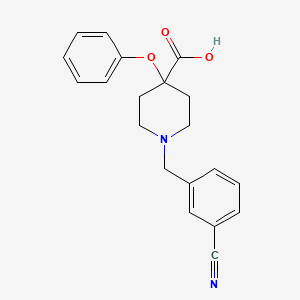
3-(2,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the synthetic route, including the starting materials, reaction conditions, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical and Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition of Mild Steel :A study by Lagrenée et al. (2002) explored the efficiency of a triazole derivative, specifically 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for corrosion inhibition of mild steel in acidic media. The study found this compound to be a very good inhibitor, particularly in hydrochloric acid, with inhibition efficiencies up to 99%. The adsorption mechanism was explored, and the compound followed Langmuir's adsorption isotherm in both hydrochloric and sulphuric acids (Lagrenée et al., 2002).
Biological Activity in Antifungal Applications :Zheng Yu-gu (2015) conducted research starting from 2,4-dichlorobenzoic acid to synthesize various Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit. These compounds, including variations of the 3-(2,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazole, demonstrated significant antifungal activity, especially against P. cubensis (Zheng Yu-gu, 2015).
Facile Synthesis in Water :In 2006, a study by Song Yang et al. highlighted an environmentally friendly process for preparing 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole. This synthesis was achieved by reacting 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with different halides in water, mediated by indium trichloride (Song Yang et al., 2006).
- several 3, 5-disubstituted 1, 2, 4-triazoles, including compounds related to this compound. They observed that these triazoles can exist in different tautomeric forms, with the predominant tautomer being influenced by the nature of the substituents. This study provides insights into the structural behavior and properties of such triazole compounds (Kubota & Uda, 1975).
Understanding Adsorption on Mild Steel Surface :Bentiss et al. (2007) explored the use of 4H-triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for protecting mild steel against corrosion and dissolution in hydrochloric acid solution. The study revealed that these compounds are effective inhibitors, with the inhibitive efficiency being dependent on the nature of substituents in the molecule. The adsorption of these derivatives on steel followed the Langmuir isotherm model, and molecular modeling was used to understand their inhibitory behavior (Bentiss et al., 2007).
Synthesis of Anti-inflammatory and Molluscicidal Agents :El Shehry et al. (2010) synthesized a series of 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety, including compounds related to this compound. These compounds were evaluated for their anti-inflammatory and molluscicidal activities, demonstrating significant potential in these applications (El Shehry et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-3-methylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c1-15-9-12-8(13-14-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHLUIPGMFDAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[3-(4-chlorophenoxy)benzyl]spiro[indene-1,4'-piperidine]](/img/structure/B5479706.png)
![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5479709.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5479725.png)
![2-(3,4-dichlorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5479731.png)
![N-[4-(SEC-BUTYL)PHENYL]-N'-(4-PYRIDYLMETHYL)UREA](/img/structure/B5479755.png)

![2-[(methoxyacetyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B5479765.png)
![3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B5479769.png)
![N-[(E)-3-(4-acetamidoanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5479773.png)
![3-(Allylsulfanyl)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5479778.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B5479791.png)
![N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5479795.png)


